Acetonitrile oxide

Overview

Description

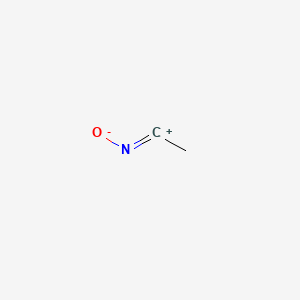

Acetonitrile oxide is the nitrile oxide resulting from the oxidation of the nitrogen atom of acetonitrile. It derives from an acetonitrile.

Scientific Research Applications

Organic Synthesis

Acetonitrile oxide serves as a valuable reagent in organic synthesis, particularly for the formation of complex organic molecules. Its applications include:

- Cyanomethylation Reactions : this compound is utilized as a cyanomethyl source in various reactions, leading to the formation of tetrasubstituted olefins, which are crucial intermediates in drug synthesis. Recent studies have demonstrated that the presence of electron-withdrawing groups enhances product yields during these reactions .

- Electrochemical Transformations : The compound has been employed in electrochemical synthesis, which is gaining popularity due to its efficiency and reduced environmental impact. This compound facilitates oxidative cross-coupling reactions that enable the formation of complex molecular architectures .

- Amidation Reactions : this compound is also involved in amidation processes where it acts as a nitrogen source, contributing to the synthesis of amides from carboxylic acids and amines. This application is significant for producing pharmaceuticals and agrochemicals .

Environmental Remediation

The degradation of acetonitrile and its derivatives through oxidation processes is another critical application. This compound has been studied for its role in:

- Supercritical Water Oxidation : Research indicates that acetonitrile can be effectively treated using catalytic supercritical water oxidation, achieving high conversion rates (93.63% to 100%) under optimized conditions. The process results in the complete degradation of acetonitrile into benign products such as carbon dioxide and water .

- Photolytic Degradation : Photolysis has been explored as a method for degrading aqueous solutions of acetonitrile, demonstrating complete degradation within 30 hours under sunlight exposure. This method presents a cost-effective alternative for treating toxic waste residues .

Electrochemical Applications

This compound plays a pivotal role in electrochemical processes, particularly in the production of valuable chemicals:

- Electrocatalytic Reduction : Recent studies have highlighted the potential of this compound in electrocatalytic pathways to produce ethylamine selectively. This process operates at ambient temperature and pressure, showcasing the compound's utility in sustainable chemical manufacturing .

Case Study 1: Electrochemical Synthesis

A notable study reported on the electrochemical reduction of acetonitrile to ethylamine using various catalysts (Cu, Ni, Pt). The findings indicated that copper significantly enhances the reaction's efficiency due to its optimal binding affinity for reaction intermediates .

Case Study 2: Environmental Treatment

In an experimental setup involving supercritical water oxidation, researchers achieved nearly complete degradation of acetonitrile within seconds under controlled conditions. The study utilized factorial design to optimize parameters such as temperature and flow rate, demonstrating the effectiveness of this method for environmental remediation .

Q & A

Q. (Basic) What are common laboratory synthesis methods for acetonitrile?

Acetonitrile can be synthesized via catalytic amination of bio-based precursors. One method involves reacting acetic acid vapors with ammonia gas over an aluminum oxide (Al₂O₃) catalyst at 500°C, yielding acetonitrile and water . Another approach uses ethanol and ammonia over a Co-Ni/γ-Al₂O₃ catalyst, where intrinsic kinetics studies reveal temperature-dependent optimization (e.g., 350–400°C) to maximize yield . These methods emphasize catalyst selection, reaction temperature, and precursor ratios for reproducibility.

Q. (Advanced) How does the choice of catalyst influence acetonitrile synthesis efficiency from ethanol and ammonia?

Comparative studies on catalysts like CeO₂, SiO₂, ZnO, and Co-Ni/γ-Al₂O₃ demonstrate that Co-Ni/γ-Al₂O₃ exhibits superior activity due to its acid-base properties and surface area. Kinetic analyses show a rate equation dependent on ethanol and ammonia partial pressures, with activation energies (~70 kJ/mol) indicating a surface reaction-controlled mechanism . Advanced optimization involves factorial designs to balance catalyst loading, temperature, and gas hourly space velocity (GHSV) for industrial scalability.

Q. (Basic) Is acetonitrile fully miscible with water under all conditions?

While acetonitrile and water are generally miscible, phase separation can occur under specific conditions. For example, adding salts (e.g., NaCl) induces a "salting-out" effect, while low temperatures (e.g., −20°C) or saccharide addition can also create biphasic systems . These properties are critical in extraction protocols, such as isolating polar analytes in acetonitrile-rich phases during liquid-liquid partitioning.

Q. (Advanced) What methodologies optimize acetonitrile-water separation for extraction processes?

Four advanced methods are employed:

- Salt-out extraction : Adding NaCl to induce phase separation, leveraging the Hofmeister series for efficiency .

- Low-temperature extraction : Cooling to −20°C to exploit reduced mutual solubility .

- Solvent-induced phase change : Introducing immiscible solvents (e.g., hexane) to disrupt homogeneity .

- Saccharide-assisted separation : Using glucose or sucrose to alter solvent polarity .

These methods require precise control of ionic strength, temperature, and solvent ratios for reproducibility.

Q. (Advanced) How can GC-FID variables be optimized for acetonitrile quantification in complex matrices?

A two-level full factorial design is recommended to assess variables like column temperature, carrier gas flow rate, and injection volume. For example, central composite designs can resolve interactions between factors, while robustness testing (e.g., Student’s t-test at α = 0.05) validates method stability . Response surface methodology (RSM) further refines conditions, ensuring limits of detection (LOD) < 0.1 mg/mL in radiopharmaceutical matrices .

Q. (Advanced) What role does acetonitrile play as a dehydrating agent in dimethyl carbonate (DMC) synthesis?

Acetonitrile acts as a water scavenger in DMC synthesis via transesterification, shifting equilibrium by Le Chatelier’s principle. When paired with 2-cyanopyridine, it reacts with water to form inert byproducts (e.g., acetamide), enhancing DMC yields by >20% compared to non-dehydrated systems . Kinetic studies reveal pseudo-first-order dependence on acetonitrile concentration, with optimal molar ratios (e.g., 1:1.5 acetonitrile:water) critical for industrial CO₂ fixation .

Q. (Advanced) How does water content in acetonitrile affect IrO₂ nanoparticle catalysis in water oxidation?

In water-acetonitrile mixtures, IrO₂ nanoparticles exhibit maximum catalytic activity at ~25% (v/v) water. Here, water exists in micro-domains with reduced hydrogen bonding, increasing reactivity toward O₂ production. Rate constants (kcat) correlate linearly with IrO₂ concentration, following pseudo-second-order kinetics. Acidic conditions (HClO₄) slow catalysis due to surface site protonation, while bicarbonate buffers enhance rates by stabilizing intermediate Ir-O species .

Q. (Basic) How is acetonitrile utilized in HPLC mobile phase optimization?

Acetonitrile’s low viscosity and high elution strength make it ideal for reversed-phase HPLC. For example, 0.1% formic acid in acetonitrile improves peak resolution for polar compounds, while ammonium acetate buffers enhance MS compatibility . Method development involves gradient elution studies (e.g., 5–95% acetonitrile) to balance retention time and resolution, validated via robustness testing .

Q. (Advanced) What analytical challenges arise in quantifying acetonitrile degradation products during long-term storage?

Degradation products like hydrogen cyanide (HCN) and acetic acid can form under UV exposure or acidic conditions. Headspace GC-MS with solid-phase microextraction (SPME) is recommended for trace HCN detection (LOD ~0.1 ppm) . Accelerated stability studies (40°C/75% RH for 6 months) combined with NMR spectroscopy identify degradation pathways, informing storage guidelines (e.g., inert atmosphere, amber glass) .

Q. (Advanced) How do water-acetonitrile solvent properties influence protein conformational analysis in HDX-MS?

In hydrogen-deuterium exchange mass spectrometry (HDX-MS), acetonitrile (0.1% formic acid) quenches exchange reactions by denaturing proteins, preserving deuterium labeling. Optimal quenching conditions (e.g., 0.5 M urea in 50% acetonitrile) minimize back-exchange (<10%), validated via peptide-level reproducibility testing . Microfluidic mixing systems further enhance temporal resolution for studying fast-folding proteins .

Properties

Molecular Formula |

C2H3NO |

|---|---|

Molecular Weight |

57.05 g/mol |

IUPAC Name |

N-oxidoethanimine |

InChI |

InChI=1S/C2H3NO/c1-2-3-4/h1H3 |

InChI Key |

PFCUZDIEKKTHCH-UHFFFAOYSA-N |

SMILES |

C[C+]=N[O-] |

Canonical SMILES |

CC#[N+][O-] |

Synonyms |

acetonitrile oxide |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.